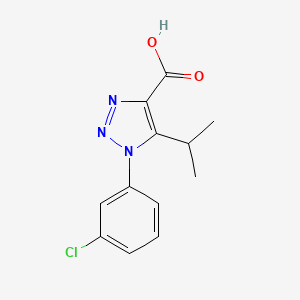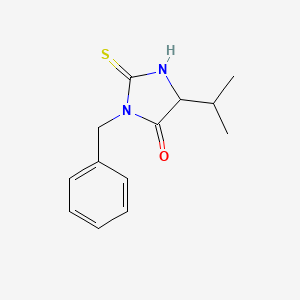
1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid, also known as TAC-101, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
Mecanismo De Acción
1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. Inhibition of HDACs by 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid leads to the accumulation of acetylated histones, which promotes the expression of genes involved in apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been shown to induce apoptosis and cell cycle arrest in cancer cells. 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has also been shown to reduce inflammation in animal models. In addition, 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit angiogenesis, which is the formation of new blood vessels. This effect may be beneficial in the treatment of cancer, as tumors require a blood supply for growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid is its high potency and selectivity for HDAC inhibition. This makes it a valuable tool for studying the role of HDACs in various biological processes. However, 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has limited aqueous solubility, which may pose challenges in experimental design and delivery.
Direcciones Futuras
Future research on 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid could focus on its potential as a therapeutic agent for cancer and inflammatory diseases. Studies could also investigate the effects of 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid on other biological processes, such as epigenetic modifications and cellular differentiation. In addition, research could focus on the development of 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid analogs with improved solubility and pharmacokinetic properties.
In conclusion, 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid, or 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid, is a promising compound with potential applications in the fields of cancer and inflammation research. Its high potency and selectivity for HDAC inhibition make it a valuable tool for studying various biological processes. Further research on 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid and its analogs could lead to the development of novel therapeutic agents for the treatment of cancer and inflammatory diseases.
Métodos De Síntesis
1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been synthesized using various methods, including the reaction of 3-chlorobenzonitrile with isopropyl azide and subsequent hydrolysis of the resulting intermediate. Another method involves the reaction of 3-chlorobenzonitrile with sodium azide and isopropyl alcohol, followed by hydrolysis. The synthesis of 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has also been achieved using click chemistry, which involves the reaction of an azide and an alkyne to form a triazole ring. This method has shown high yield and purity of the final product.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been studied for its potential as an anticancer agent. Studies have shown that 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has also been studied for its potential as an anti-inflammatory agent. Studies have shown that 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-5-propan-2-yltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-7(2)11-10(12(17)18)14-15-16(11)9-5-3-4-8(13)6-9/h3-7H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWONEKNGMPXFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-5-propan-2-yltriazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5141537.png)
![2-{3-[(4-phenoxyphenyl)ethynyl]phenyl}-3-{4-[(4-phenoxyphenyl)ethynyl]phenyl}quinoxaline](/img/structure/B5141544.png)

![N-ethyl-6-methyl-5-[5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5141567.png)
![3-methyl-N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B5141575.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5141583.png)
![6-[(2-amino-2-oxoethyl)thio]-5-cyano-4-(2-furyl)-2-methyl-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5141590.png)

![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5141603.png)

![2-(benzyl{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B5141631.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5141637.png)
